molecular formula C5H5BrS2 B3384897 Thiophene, 3-bromo-4-(methylthio)- CAS No. 58414-59-8

Thiophene, 3-bromo-4-(methylthio)-

Cat. No.: B3384897
CAS No.: 58414-59-8
M. Wt: 209.1 g/mol
InChI Key: PHAJZWXEVBDUOL-UHFFFAOYSA-N
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Description

Thiophene, 3-bromo-4-(methylthio)- is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom The compound 3-bromo-4-(methylthio)thiophene is characterized by the presence of a bromine atom at the third position and a methylthio group at the fourth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(methylthio)thiophene typically involves the bromination of 4-(methylthio)thiophene. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of 3-bromo-4-(methylthio)thiophene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(methylthio)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, and the thiophene ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Major Products Formed

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Coupling: Formation of biaryl compounds or other complex structures.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

3-bromo-4-(methylthio)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic semiconductors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-4-(methylthio)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methylthio groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methylthiophene: Lacks the methylthio group, leading to different reactivity and applications.

    4-bromo-3-methylthiophene: Positional isomer with distinct chemical properties.

    3-chloro-4-(methylthio)thiophene:

Uniqueness

3-bromo-4-(methylthio)thiophene is unique due to the combination of the bromine and methylthio substituents, which confer specific electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

3-bromo-4-methylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS2/c1-7-5-3-8-2-4(5)6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAJZWXEVBDUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566627
Record name 3-Bromo-4-(methylsulfanyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58414-59-8
Record name 3-Bromo-4-(methylsulfanyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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